L189
L189
L189 is a competitive inhibitor of DNA ligases I, III, and IV (IC50s = 5, 9, and 5 µM, respectively). It blocks DNA binding (Ki = 5 µM for DNA ligase I), increasing the cytotoxicity of DNA-damaging agents, including ionizing radiation. L189 preferentially inhibits the interaction of the ligase with damaged DNA, inhibiting base excision repair and non-homologous end-joining.
L189 is a DNA ligase I, III and IV inhibitor (IC50 values are 5, 9 and 5 μM respectively) that blocks DNA binding. L189 inhibits base excision repair (BER) and non-homologous end joining (NHEJ). L189 specifically sensitizes cancer cells to DNA damage and increases the cytotoxicity of DNA-damaging agents. L189 will not only provide insights into the cellular function of these enzymes but also serve as lead compounds for the development of anticancer agents.
L189 is a DNA ligase I, III and IV inhibitor (IC50 values are 5, 9 and 5 μM respectively) that blocks DNA binding. L189 inhibits base excision repair (BER) and non-homologous end joining (NHEJ). L189 specifically sensitizes cancer cells to DNA damage and increases the cytotoxicity of DNA-damaging agents. L189 will not only provide insights into the cellular function of these enzymes but also serve as lead compounds for the development of anticancer agents.
Brand Name:
Vulcanchem
CAS No.:
64232-83-3
VCID:
VC0532045
InChI:
InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
SMILES:
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N
Molecular Formula:
C11H10N4OS
Molecular Weight:
246.29 g/mol
L189
CAS No.: 64232-83-3
Cat. No.: VC0532045
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | L189 is a competitive inhibitor of DNA ligases I, III, and IV (IC50s = 5, 9, and 5 µM, respectively). It blocks DNA binding (Ki = 5 µM for DNA ligase I), increasing the cytotoxicity of DNA-damaging agents, including ionizing radiation. L189 preferentially inhibits the interaction of the ligase with damaged DNA, inhibiting base excision repair and non-homologous end-joining. L189 is a DNA ligase I, III and IV inhibitor (IC50 values are 5, 9 and 5 μM respectively) that blocks DNA binding. L189 inhibits base excision repair (BER) and non-homologous end joining (NHEJ). L189 specifically sensitizes cancer cells to DNA damage and increases the cytotoxicity of DNA-damaging agents. L189 will not only provide insights into the cellular function of these enzymes but also serve as lead compounds for the development of anticancer agents. |
|---|---|
| CAS No. | 64232-83-3 |
| Molecular Formula | C11H10N4OS |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) |
| Standard InChI Key | SAKOXVNKDMWWLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N |
| Appearance | Light yellow solid powder. |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator